Technical Guide: Synthesis and Applications of 4-Amino-2-chloro-5-fluorophenol
Technical Guide: Synthesis and Applications of 4-Amino-2-chloro-5-fluorophenol
This technical guide details the structural identity, synthesis, and application of 4-Amino-2-chloro-5-fluorophenol , a specialized halogenated intermediate used in the development of kinase inhibitors and agrochemicals.
Executive Summary & Chemical Identity
4-Amino-2-chloro-5-fluorophenol is a tri-substituted aromatic scaffold characterized by the presence of a phenolic hydroxyl group, a primary amine, and mixed halogenation (chlorine and fluorine).[1] Its unique electronic profile—combining the electron-donating effects of the amino/hydroxyl groups with the electron-withdrawing halogens—makes it a critical building block for constructing fused heterocycles, particularly benzoxazoles and benzothiazoles , which are pharmacophores in VEGFR and Aurora B kinase inhibitors.
Physicochemical Profile
| Parameter | Data |
| CAS Number | 524955-76-8 |
| IUPAC Name | 4-Amino-2-chloro-5-fluorophenol |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| Appearance | Off-white to pale grey solid |
| pKa (Predicted) | ~8.5 (Phenolic OH), ~3.5 (Aniline NH₂) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[2] |
Retrosynthetic Analysis & Strategic Routes
Designing a synthesis for this molecule requires navigating the directing effects of the substituents to ensure correct regiochemistry.
The "Gold Standard" Route: Nitration-Reduction
The most robust industrial route begins with 2-chloro-5-fluorophenol .
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Starting Material: 2-chloro-5-fluorophenol (CAS 3827-49-4).
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Regiochemistry Logic:
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OH (Pos 1): Strong activator, directs ortho/para.
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F (Pos 5): Weak deactivator, directs ortho/para.
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Cl (Pos 2): Weak deactivator, directs ortho/para.
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Target: The 4-position is para to the strong OH activator and ortho to the F atom. This position is electronically favored for electrophilic aromatic substitution (Nitration).
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Transformation: Nitration yields 2-chloro-5-fluoro-4-nitrophenol , followed by selective reduction to the amine.
Synthesis Workflow Diagram
Caption: Figure 1. Regioselective synthesis pathway from commercially available 2-chloro-5-fluorophenol.
Detailed Experimental Protocols
Safety Warning: This protocol involves corrosive acids and exothermic reactions. Perform all steps in a fume hood with appropriate PPE (gloves, goggles, face shield).
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the C4 position while minimizing dinitration or oxidation.
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Preparation: Charge a 3-neck round-bottom flask with 2-chloro-5-fluorophenol (10.0 g, 68.2 mmol) and glacial acetic acid (40 mL). Cool the solution to 0–5°C using an ice-salt bath.
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Acid Addition: Prepare a mixture of fuming HNO₃ (4.5 mL, 1.05 eq) in acetic acid (10 mL). Add this solution dropwise over 30 minutes, maintaining internal temperature below 10°C .
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Expert Insight: Low temperature is critical. Higher temperatures (>15°C) increase the risk of nitrating the C6 position (ortho to OH) or oxidizing the phenol ring to a quinone.
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Reaction: Stir at 5°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product (nitro) will be less polar than the starting phenol.
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Workup: Pour the reaction mixture onto crushed ice (200 g). The yellow precipitate (2-chloro-5-fluoro-4-nitrophenol) forms immediately.
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Purification: Filter the solid, wash copiously with cold water to remove acid, and dry. Recrystallize from Ethanol/Water if necessary.
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Expected Yield: 85–90%.[3]
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Step 2: Chemoselective Reduction (Bechamp Reduction)
Objective: Reduce the nitro group to an amine without dehalogenating the Chlorine or Fluorine atoms.
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Critical Mechanism Note: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodechlorination (stripping the Cl atom). Therefore, an iron-mediated reduction (Bechamp) or Pt/C (sulfided) is preferred to preserve the halogen pattern.
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Setup: In a flask equipped with a reflux condenser and mechanical stirrer, suspend 2-chloro-5-fluoro-4-nitrophenol (5.0 g) in Ethanol (50 mL) and Water (10 mL).
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Activation: Add Iron powder (4.5 g, ~3 eq) and Ammonium Chloride (0.7 g) .
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Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The yellow color of the nitro compound should fade to a darker, muddy suspension.
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Workup:
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Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
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Concentrate the filtrate under reduced pressure.[4]
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Neutralize the residue with saturated NaHCO₃ solution and extract with Ethyl Acetate (3 x 50 mL).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude amine.
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Purification: Flash chromatography (DCM:MeOH 95:5) may be required to remove trace azo-impurities.
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Expected Yield: 75–80%.[5]
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Applications in Medicinal Chemistry
The primary utility of 4-Amino-2-chloro-5-fluorophenol lies in its ability to form fused heterocyclic cores .
Benzoxazole Synthesis (Kinase Inhibitors)
Cyclization with ortho-esters or aldehydes yields 5-chloro-6-fluoro-benzoxazoles, a scaffold found in inhibitors of VEGFR-2 and c-Met .
Protocol Summary (Cyclization):
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Dissolve 4-Amino-2-chloro-5-fluorophenol (1 eq) in Trimethyl Orthoformate (solvent/reagent).
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Add a catalytic amount of p-TsOH.
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Reflux for 3 hours.
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Result: 5-chloro-6-fluorobenzo[d]oxazole .
Application Logic Diagram
Caption: Figure 2. Divergent synthesis pathways for pharmaceutical and agrochemical applications.
Analytical Characterization & QC
To ensure the integrity of the synthesized material, the following criteria must be met:
| Test | Acceptance Criteria | Purpose |
| HPLC Purity | >98.0% (Area %) | Critical for biological screening to avoid off-target toxicity. |
| ¹H NMR (DMSO-d₆) | Doublet (F-coupling) ~6.8-7.2 ppm | Confirms regiochemistry (para-relationship of protons usually shows distinct coupling constants). |
| ¹⁹F NMR | Single peak ~ -120 to -130 ppm | Confirms presence of Fluorine and absence of defluorinated byproducts. |
| Mass Spec (ESI) | [M+H]⁺ = 162.5/164.5 (3:1 ratio) | Confirms Chlorine isotope pattern and molecular weight. |
References
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Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-5-fluorophenol Product Page. Retrieved from (Note: Search CAS 524955-76-8).[6]
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PubChem. (2025).[3] 2-Chloro-5-fluorophenol (Precursor) Compound Summary. National Library of Medicine. Retrieved from .
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BenchChem. (2025).[4][7][8][9] Synthesis of Halogenated Aminophenols: Technical Notes. Retrieved from .
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Google Patents. (1999). Regioselective nitration of aromatic compounds. US Patent 5946638A. Retrieved from .
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National Institutes of Health (NIH). (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from .
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- 3. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
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